(3S,4R)-Tofacitinib-d3
Description
Properties
Molecular Formula |
C₁₆H₁₇D₃N₆O |
|---|---|
Molecular Weight |
315.39 |
Synonyms |
(3S,4R)- 4-Methyl-3-(methyl-d3-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-β-oxo-1-piperidinepropanenitrile; 2-Isocyano-1-((3S,4R)-4-methyl-3-(methyl-d3(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)ethanone |
Origin of Product |
United States |
Synthetic Strategies and Isotopic Labeling of 3s,4r Tofacitinib D3
Methodologies for Deuterium (B1214612) Incorporation
The deuterium atoms in (3S,4R)-Tofacitinib-d3 are specifically located on the methyl group attached to the nitrogen atom of the 3-aminopiperidine core. The formal chemical name is (3R,4R)-4-methyl-3-(methyl-d3-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-β-oxo-1-piperidinepropanenitrile. caymanchem.com
The most common and direct strategy for introducing the trideuteromethyl (-CD3) group involves the use of a deuterated methylating agent during the synthesis. This step typically occurs after the formation of the secondary amine precursor, (3R,4R)-4-methyl-N-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-amine. The secondary amine is then alkylated using a deuterated methyl source.
Key Deuterated Reagents:
Iodomethane-d3 (CD3I): A widely used reagent for methylation that can be substituted for its non-deuterated counterpart (CH3I) in standard alkylation reactions.
Formaldehyde-d2 (CD2O) / Formic acid-d2 (CD2O2): These reagents can be used in reductive amination procedures (Eschweiler–Clarke reaction) to introduce a deuterated methyl group.
Production of Stereospecific Deuterated Analogues
Achieving the correct (3S,4R) stereochemistry is a critical aspect of the synthesis. The strategies for producing stereospecific deuterated analogues are analogous to those used for the non-deuterated parent drug. researchgate.net The deuterium incorporation step does not typically affect the established chiral centers on the piperidine (B6355638) ring. The primary methods to obtain the desired stereoisomer involve either asymmetric synthesis or the resolution of a racemic mixture.
Chiral Resolution: A common industrial approach involves the synthesis of a racemic or diastereomeric mixture of the key piperidine intermediate, followed by resolution using a chiral acid. For instance, the racemic cis- (1-benzyl-4-methylpiperidin-3-yl)methylamine can be resolved by forming diastereomeric salts with a chiral resolving agent like L-dibenzoyltartaric acid (L-DBTA). researchgate.net The desired (3R,4R)-enantiomer is then isolated through fractional crystallization.
Asymmetric Synthesis: More advanced strategies employ asymmetric reactions to set the stereocenters directly. This can involve stereoselective reduction of an enamine or imine precursor or the use of chiral catalysts. semanticscholar.org For example, asymmetric hydrogenation of a tetrasubstituted enamido precursor using a rhodium-based catalyst can yield the chiral piperidine core with high enantiomeric excess. semanticscholar.org
Once the stereochemically pure (3R,4R)-piperidin-3-amine intermediate is obtained, it is carried forward through the remaining synthetic steps, including the crucial deuterium labeling and final coupling reactions, to yield the enantiopure this compound. pharmaffiliates.com
Multi-Isotope Labeling Approaches for Tofacitinib (B832) Analogs (e.g., 13C, 15N)
For more advanced analytical applications, such as use as internal standards in pharmacokinetic studies, Tofacitinib analogs labeled with multiple isotopes (e.g., ¹³C and ¹⁵N) are synthesized. nih.gov These multi-labeled standards, such as Tofacitinib-¹³C₃,¹⁵N, provide a larger mass shift from the unlabeled analyte, which helps to avoid any potential signal overlap or cross-talk from naturally occurring isotopes of the analyte, thereby improving the accuracy of quantification. researchgate.netnih.gov
The synthesis of these analogs requires the use of starting materials enriched with the desired stable isotopes.
¹³C Labeling: To synthesize Tofacitinib-¹³C₃, a precursor for the cyanoacetyl moiety, such as ethyl cyanoacetate, would be required where the carbon atoms are ¹³C.
¹⁵N Labeling: Incorporation of ¹⁵N is typically achieved by using ¹⁵N-labeled precursors for the pyrrolo[2,3-d]pyrimidine core. For example, starting materials for the pyrimidine (B1678525) ring can be synthesized using ¹⁵N-enriched ammonia (B1221849) or other nitrogen sources.
Interactive Data Table: Examples of Isotopically Labeled Tofacitinib Analogs
| Compound Name | Isotopic Label(s) | Typical Application |
| This compound | ³H (Deuterium) | Internal Standard for LC-MS |
| Tofacitinib-¹³C₃ | ¹³C (Carbon-13) | Internal Standard for LC-MS |
| Tofacitinib-¹³C₃,¹⁵N | ¹³C, ¹⁵N | Internal Standard for LC-MS/MS |
Isotopic Purity and Chemical Characterization for Research Applications
For this compound to function effectively as a research tool, particularly as an internal standard, its chemical and isotopic purity must be rigorously confirmed. nih.gov The characterization process ensures the structural integrity of the molecule and quantifies the degree of deuterium incorporation. rsc.org
Isotopic Purity and Enrichment: The isotopic purity, or the percentage of molecules that contain the desired number of deuterium atoms, is a critical parameter. It is most commonly determined using mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.orgnih.gov
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the distribution of isotopologues (molecules that differ only in their isotopic composition). nih.gov By analyzing the mass spectrum, the relative abundance of the d3 species compared to d0 (unlabeled), d1, and d2 species can be calculated, providing the isotopic enrichment level. For research standards, the percentage of the d3 form is typically required to be very high (e.g., ≥99% total deuterated forms). caymanchem.com
Interactive Data Table: Analytical Techniques for Characterization
| Technique | Purpose | Key Findings for this compound |
| HPLC | Determines chemical purity | Separation from non-deuterated Tofacitinib and other synthetic impurities. |
| HR-MS | Determines isotopic purity and distribution | Confirms the mass of the d3 isotopologue and quantifies the percentage of d0, d1, d2 species. |
| ¹H NMR | Confirms location of deuterium label | Absence or significant reduction of the N-methyl proton signal (~2.2-2.3 ppm). |
| ¹³C NMR | Confirms carbon structure | Verifies the integrity of the molecular backbone. |
Theoretical and Mechanistic Principles of Deuteration in Pharmaceutical Science
Theoretical Basis of the Kinetic Isotope Effect and its Applications
The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org The deuterium (B1214612) KIE is a quantum effect that arises from the difference in mass between hydrogen (protium, ¹H) and deuterium (²H or D). wikipedia.org A deuterium atom contains a neutron in addition to a proton, making it twice as heavy as a protium (B1232500) atom.
This mass difference leads to a lower vibrational frequency for a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. portico.org Consequently, the C-D bond has a lower zero-point energy, meaning it resides in a more stable energetic state. portico.org For a chemical reaction to occur where this bond is broken, more energy is required to reach the transition state for the C-D bond compared to the C-H bond. portico.orgyoutube.com This increased activation energy results in a slower reaction rate. wikipedia.org A primary KIE is observed when the bond to the isotopically substituted atom is cleaved during the rate-determining step of the reaction. portico.orgyoutube.com
In pharmaceutical research, the KIE is particularly relevant for drugs metabolized by cytochrome P450 (P450) enzymes, a major family of enzymes responsible for drug oxidation. nih.govnih.gov Many P450-catalyzed reactions involve the cleavage of a C-H bond as a rate-limiting step. nih.gov By replacing a hydrogen atom at a site of metabolic attack with deuterium, the rate of metabolism at that position can be significantly reduced. nih.gov For instance, Tofacitinib (B832) is metabolized predominantly by CYP3A4 and to a lesser extent by CYP2C19, with N-demethylation being one of its metabolic pathways. nih.govdovepress.comresearchgate.net The deuteration in (3S,4R)-Tofacitinib-d3, likely on the N-methyl group, is intended to slow this N-demethylation process, thereby altering the compound's metabolic profile for research purposes. medchemexpress.comnih.gov
Table 1: Theoretical Impact of Deuteration on Reaction Rates (Kinetic Isotope Effect) This table illustrates the fundamental principle of the KIE, where the stronger C-D bond requires more energy to break, leading to a slower reaction rate compared to the C-H bond.
| Parameter | C-H Bond (Lighter Isotope) | C-D Bond (Heavier Isotope) | Outcome of Deuteration |
|---|---|---|---|
| Relative Mass | Lower | Higher | Increased molecular mass |
| Bond Vibrational Frequency | Higher | Lower | Reduced bond vibration |
| Zero-Point Energy | Higher | Lower | Increased bond stability |
| Activation Energy for Cleavage | Lower | Higher | More energy needed for reaction |
| Relative Reaction Rate | Faster (k_H) | Slower (k_D) | Decreased rate of metabolism |
Impact of Deuteration on Chemical and Enzymatic Stability in Research
The primary application of the KIE in pharmaceutical research is to enhance the metabolic stability of a compound. juniperpublishers.com By strategically replacing hydrogen atoms at metabolically vulnerable positions—often called "soft spots"—with deuterium, researchers can hinder enzymatic degradation. nih.gov This selective deuteration makes the molecule more robust against metabolic processes that involve the cleavage of that specific C-H bond. juniperpublishers.comtandfonline.com
This enhanced stability can have several positive effects in a research setting. A reduced rate of metabolism leads to a lower systemic clearance and a longer biological half-life. juniperpublishers.comresearchgate.net As a result, the exposure of the parent compound is increased. nih.gov For a molecule like Tofacitinib, which is cleared primarily through hepatic metabolism (~70% of total clearance), slowing down a key metabolic pathway like N-demethylation via deuteration can substantially increase the stability and plasma concentration of the parent drug in preclinical studies. nih.govresearchgate.net This allows for a more detailed investigation of the compound's intrinsic properties and interactions, as the metabolic breakdown is slowed. nih.gov
Research on deuterated analogues of various compounds has consistently shown this effect. For example, studies on the N-methyl deuteration of enzalutamide (B1683756) demonstrated a significant reduction in in vitro clearance in both rat and human liver microsomes and a corresponding increase in in vivo exposure in rats. nih.gov This principle is directly applicable to the study of this compound, where deuteration of the N-methyl group is expected to increase its stability against P450-mediated demethylation. nih.govnih.gov This improved stability is a crucial tool for researchers studying the pharmacokinetics of the parent molecule. medchemexpress.comnih.gov
Implications for Research on Metabolic Pathways
Deuterated compounds like this compound are invaluable tools for elucidating complex metabolic pathways. researchgate.net The deliberate slowing of one metabolic route can reveal or amplify alternative, often minor, metabolic pathways. juniperpublishers.com This phenomenon, known as "metabolic switching" or "metabolic shunting," occurs when the primary site of metabolism is blocked by deuteration, forcing the drug to be metabolized through secondary routes. nih.govosti.gov
For Tofacitinib, the known metabolic pathways include oxidation of the pyrrolopyrimidine and piperidine (B6355638) rings, oxidation of the piperidine ring side-chain, and N-demethylation. nih.govresearchgate.net By using this compound to suppress N-demethylation, researchers can more easily identify and quantify the metabolites formed through the other oxidative pathways. osti.gov This provides a clearer and more comprehensive picture of the drug's biotransformation, helping to identify all potential metabolites without the primary pathway dominating the metabolic profile. juniperpublishers.com It has been shown in numerous studies that deuteration results in altered levels of metabolites, although the metabolites formed are typically identical to those from the non-deuterated version, merely differing in quantity. juniperpublishers.com
Furthermore, stable isotope-labeled compounds are essential in modern metabolic research as internal standards for quantitative analysis using mass spectrometry. researchgate.netsimsonpharma.com By adding a known quantity of the deuterated standard, this compound, to a biological sample, researchers can accurately measure the concentration of the non-deuterated Tofacitinib and its metabolites. The deuterated standard is chemically identical to the analyte but physically distinguishable by its higher mass, allowing for precise quantification and correcting for any sample loss during preparation and analysis. researchgate.net
Table 2: Application of Deuteration in Metabolic Pathway Research for a Tofacitinib-like Compound This table outlines how deuterating a primary metabolic site can redirect metabolism, allowing for better characterization of secondary pathways.
| Metabolic Pathway | Expected Metabolism of Tofacitinib | Expected Metabolism of this compound | Research Implication |
|---|---|---|---|
| Primary: N-Demethylation | High | Low (due to KIE) | Primary pathway is suppressed |
| Secondary: Ring Oxidation | Moderate | High (Metabolic Switching) | Secondary pathway becomes more prominent |
| Tertiary: Side-chain Oxidation | Low | Moderate (Metabolic Switching) | Minor pathways are amplified and easier to study |
Advanced Analytical Methodologies for 3s,4r Tofacitinib D3 in Research
Role of (3S,4R)-Tofacitinib-d3 as an Internal Standard in Mass Spectrometry-Based Assays
In quantitative bioanalysis, particularly using mass spectrometry, an internal standard (IS) is essential for correcting variations in sample preparation and instrument response. An ideal IS has physicochemical properties very similar to the analyte but is distinguishable by the mass spectrometer. Stable isotope-labeled compounds, such as this compound, are considered the gold standard for this purpose.
The deuterium (B1214612) atoms in this compound increase its mass by three daltons compared to the non-deuterated Tofacitinib (B832). This mass difference allows the mass spectrometer to detect and quantify both compounds simultaneously. Since the deuterated form behaves nearly identically to the native drug during extraction, chromatography, and ionization, it effectively normalizes the analytical signal. Any sample loss during processing or fluctuations in ionization efficiency will affect both the analyte and the IS proportionally. The ratio of the analyte's peak area to the IS's peak area is used for quantification, leading to significantly improved precision and accuracy.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for quantifying drugs in complex biological fluids like plasma and serum. In the analysis of Tofacitinib, this compound is added to samples at a known concentration. The samples then undergo preparation, often involving protein precipitation or liquid-liquid extraction, to remove interfering substances.
The prepared sample is injected into an HPLC system, where Tofacitinib and its deuterated internal standard are separated from other components. Following chromatographic separation, the compounds are ionized, typically using positive electrospray ionization (ESI). In the mass spectrometer, specific precursor-to-product ion transitions are monitored in a process called Multiple Reaction Monitoring (MRM). For Tofacitinib, a common transition is m/z 313.2 → 149.2. nih.gov For a deuterated standard like Tofacitinib-d3, the transition would be m/z 316.3 → 176.1, reflecting the mass increase from the deuterium labels. nih.govrsc.org The use of Tofacitinib-13C3, another isotopically labeled standard, has also been reported with a transition of m/z 316.5 → 149.2. researchgate.net This high specificity minimizes interference from matrix components, ensuring reliable quantification.
Ultra-Performance Liquid Chromatography (UPLC), a variation of HPLC that uses smaller particle-size columns, offers faster and more efficient separations. Developing a UPLC-MS/MS method for Tofacitinib using this compound as an internal standard allows for high-throughput analysis, which is crucial in clinical studies.
Method development involves optimizing several parameters. A typical column choice is a UPLC BEH C18 column (e.g., 50 × 2.1 mm, 1.7 µm). nih.gov The mobile phase often consists of a mixture of an organic solvent like acetonitrile and an aqueous buffer such as ammonium acetate, which aids in ionization. nih.govresearchgate.net A rapid gradient or isocratic elution can achieve short run times, often under two minutes. nih.gov The mass spectrometer settings are optimized for maximum sensitivity, monitoring specific precursor/product ion transitions for both Tofacitinib (e.g., m/z 313.3/149.2) and the internal standard (e.g., Tofacitinib-¹³C₃¹⁵N at m/z 317.4/149.2). nih.govresearchgate.net
| Parameter | Condition | Reference |
|---|---|---|
| Chromatography System | UPLC-MS/MS | nih.gov |
| Column | UPLC BEH C18 (50 × 2.1 mm, 1.7 µm) | nih.gov |
| Mobile Phase | Acetonitrile and 10.0 mM ammonium acetate, pH 4.5 (75:25, v/v) | nih.gov |
| Flow Rate | Not Specified | nih.gov |
| Run Time | 1.4 minutes | nih.gov |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | nih.gov |
| MRM Transition (Tofacitinib) | m/z 313.3 → 149.2 | nih.gov |
| MRM Transition (Internal Standard) | m/z 317.4 → 149.2 (for Tofacitinib-¹³C₃¹⁵N) | nih.gov |
Chromatographic Separation Techniques for Deuterated and Non-Deuterated Forms
While deuterated internal standards are designed to co-elute with their non-deuterated counterparts, complete separation is generally not required for MS detection due to the mass difference. However, understanding their chromatographic behavior is important. The substitution of hydrogen with deuterium can sometimes lead to slight differences in retention time, known as the "isotope effect," although this is often negligible in reversed-phase chromatography. The primary goal of the chromatographic step is to separate the analyte from other endogenous plasma components to prevent ion suppression or enhancement in the mass spectrometer.
RP-HPLC is the most common chromatographic technique for the analysis of Tofacitinib. These methods typically employ a C18 stationary phase, which separates compounds based on their hydrophobicity.
Several RP-HPLC methods have been developed and validated for Tofacitinib quantification. rjlbpcs.com A common approach uses a column like a Phenomenex Luna C18 (250 x 4.6mm, 5µm) or an Inertsil ODS 3V C18. rjlbpcs.comacgpubs.org The mobile phase is usually a combination of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., water or ammonium acetate buffer). rjlbpcs.comacgpubs.org The selection of mobile phase composition and pH is critical for achieving good peak shape and resolution. For instance, one method uses a mobile phase of methanol and water (45:55 v/v) with UV detection at 254 nm, resulting in a retention time of 4.35 minutes for Tofacitinib. rjlbpcs.com Another validated method uses 0.05M ammonium acetate buffer (pH 5.0) and acetonitrile (65:35 v/v), yielding a retention time of approximately 5.3 minutes. acgpubs.org
Tofacitinib has two chiral centers, meaning it can exist as four different stereoisomers (RR, SS, RS, SR). The therapeutically active form is the (3R,4R)-enantiomer. mdpi.comresearchgate.net The other stereoisomers are considered impurities and their presence must be controlled. Chiral chromatography is a specialized HPLC technique used to separate these enantiomers and diastereomers.
For this purpose, a chiral stationary phase (CSP) is used. One study established an RP-HPLC method using a CHIRALPAK IH column to separate Tofacitinib citrate from its (SS)-enantiomer. mdpi.comresearchgate.net The mobile phase consisted of an ammonium acetate buffer (pH 8.0) and acetonitrile with a gradient elution. mdpi.comresearchgate.net This method demonstrated the ability to effectively resolve the RR-isomer from the SS-isomer, which is crucial for quality control in pharmaceutical manufacturing. mdpi.comresearchgate.net Another approach uses a chiral column with a filler of tri(3,5-dimethyl phenyl)-carbamate cellulose and a mobile phase of n-hexane, a low alcohol, and an amine like diethylamine. google.com
Method Validation in Research Bioanalysis (Sensitivity, Selectivity, Linearity, Accuracy)
For any bioanalytical method to be used in research or clinical studies, it must undergo rigorous validation to ensure its reliability. Validation is performed according to guidelines from regulatory bodies and assesses several key parameters.
Sensitivity: The sensitivity of a method is determined by its Lower Limit of Quantification (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision. For Tofacitinib in human plasma, highly sensitive UPLC-MS/MS methods have achieved LLOQs as low as 0.05 ng/mL. nih.govresearchgate.net Another HPLC-MS/MS assay reported an LLOQ of 0.1 ng/mL. nih.govrsc.org
Selectivity: Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, endogenous substances, or other drugs. This is typically assessed by analyzing blank matrix samples from multiple sources to check for interferences at the retention time of the analyte and internal standard.
Linearity: The linearity of a method is its ability to produce test results that are directly proportional to the concentration of the analyte. Calibration curves are generated by plotting the peak area ratio (analyte/IS) against the nominal concentration. For Tofacitinib, methods have demonstrated excellent linearity over concentration ranges such as 0.05-100 ng/mL, with correlation coefficients (r²) consistently ≥ 0.997. nih.govresearchgate.net
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. These are evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on the same day (intra-day) and on different days (inter-day). For Tofacitinib assays, intra- and inter-batch precision values (expressed as coefficient of variation, CV) are typically below 15%, with accuracy ranging from 96.2% to 103.1%. nih.gov
| Parameter | Result | Reference |
|---|---|---|
| Linearity Range | 0.05–100 ng/mL | nih.gov |
| Correlation Coefficient (r²) | ≥ 0.9978 | nih.gov |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL | nih.gov |
| Intra-batch Precision (%CV) | 2.1–5.1% | nih.gov |
| Inter-batch Precision (%CV) | 2.1–5.1% | nih.gov |
| Accuracy | 96.2–103.1% | nih.gov |
| Mean Extraction Recovery | 98.6% | nih.gov |
Application in Quantitative Bioanalysis of Research Samples (e.g., preclinical biological matrices, in vitro systems)
This compound, as a stable isotope-labeled analog of Tofacitinib, serves a critical role as an internal standard in the quantitative bioanalysis of research samples. Its application is particularly prominent in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which are widely employed for their high sensitivity and specificity in complex biological matrices. The use of a deuterated internal standard like this compound is essential for correcting for variability in sample preparation and instrument response, thereby ensuring the accuracy and precision of the analytical method.
In preclinical research, the accurate quantification of Tofacitinib in biological matrices such as plasma and serum is fundamental to understanding its pharmacokinetic and pharmacodynamic profiles. For instance, a highly sensitive LC-MS/MS method has been developed for the simultaneous quantification of Methotrexate and Tofacitinib in rat plasma. nih.gov While this particular study utilized phenacetin as an internal standard, it highlights the typical analytical methodologies where a deuterated standard like this compound would be ideally suited. nih.gov
A more direct application of deuterated Tofacitinib is demonstrated in a novel high-performance liquid chromatography-mass spectrometry (HPLC-MS/MS) assay developed for the quantification of Tofacitinib in human serum. nih.gov In this assay, Tofacitinib-d3 was used as the internal standard to ensure reliable quantification. nih.gov The method involved the detection of both Tofacitinib and Tofacitinib-d3 using heated electrospray ionization in positive ion mode with specific selected reaction monitoring (SRM) transitions: 313.0 > 173.06 for Tofacitinib and 316.3 > 176.1 for Tofacitinib-d3. nih.gov Quantitation was achieved by calculating the peak-area ratio of the analyte to the internal standard. nih.gov
The validation of such bioanalytical methods is crucial and typically includes the assessment of accuracy and precision at various concentration levels. In the aforementioned HPLC-MS/MS assay, the performance was rigorously evaluated. nih.gov The within-run accuracy was reported to be between 81% and 85% at the lower limit of quantification (LLOQ) and between 91% and 107% at other concentrations. nih.gov The between-run accuracy was within 14.9% at the LLOQ and between 0.2% and 5.1% of the nominal concentration at other levels. nih.gov Similarly, the within-run precision was between 1.7% and 5.7% at the LLOQ and 2.7% to 9.4% at other concentrations, while the between-run precision was 3.4% at the LLOQ and between 4.4% and 7.9% at all other concentrations. nih.gov
The following table summarizes the key parameters and findings from a bioanalytical method utilizing Tofacitinib-d3 as an internal standard for the quantification of Tofacitinib in human serum.
| Parameter | Value |
| Analytical Method | HPLC-MS/MS |
| Internal Standard | Tofacitinib-d3 |
| Biological Matrix | Human Serum |
| Ionization Mode | Heated Electrospray Ionization (Positive Ion Mode) |
| SRM Transition (Tofacitinib) | 313.0 > 173.06 |
| SRM Transition (Tofacitinib-d3) | 316.3 > 176.1 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
The subsequent table presents the accuracy and precision data from the validation of this HPLC-MS/MS assay.
| Concentration Level | Within-Run Accuracy (%) | Between-Run Accuracy (%) | Within-Run Precision (CV%) | Between-Run Precision (CV%) |
| LLOQ | 81 - 85 | Within 14.9 | 1.7 - 5.7 | 3.4 |
| Other Levels | 91 - 107 | 0.2 - 5.1 | 2.7 - 9.4 | 4.4 - 7.9 |
These detailed research findings underscore the indispensable role of this compound in enabling robust and reliable quantitative bioanalysis, which is a cornerstone of preclinical and in vitro research involving Tofacitinib.
Preclinical Pharmacokinetic and Metabolic Research of 3s,4r Tofacitinib D3
Investigation of Metabolic Pathways in Preclinical Models and In Vitro Systems
The metabolism of Tofacitinib (B832) has been extensively studied in various preclinical systems, providing a robust framework for understanding the potential metabolic fate of (3S,4R)-Tofacitinib-d3. In preclinical research, approximately 70% of Tofacitinib clearance is attributed to hepatic metabolism, with the remaining 30% being handled by renal excretion. clinpgx.orgnih.govresearchgate.net The primary metabolic reactions involve oxidation and N-demethylation. clinpgx.orgdovepress.com
In vitro studies using human liver microsomes and recombinant CYP enzymes have identified the key players in Tofacitinib's metabolism. Cytochrome P450 3A4 (CYP3A4) is the principal enzyme responsible for its biotransformation, accounting for approximately 53% of its metabolic clearance. nih.govsemanticscholar.org Cytochrome P450 2C19 (CYP2C19) plays a secondary but significant role, contributing about 17% to its metabolism. nih.govsemanticscholar.org The significant roles of these enzymes mean that co-administration of drugs that inhibit or induce CYP3A4 and/or CYP2C19 can substantially alter Tofacitinib's plasma concentrations. nih.govdovepress.com Genetic polymorphisms in CYP3A4 and CYP2C19 have also been shown to have significant effects on the metabolism of tofacitinib. nih.gov
Table 1: Contribution of CYP Enzymes to Tofacitinib Metabolism
| Enzyme | Contribution to Metabolism | Reference |
| CYP3A4 | ~53% | nih.govsemanticscholar.org |
| CYP2C19 | ~17% | nih.govsemanticscholar.org |
| Renal Clearance (Unchanged Drug) | ~30% | nih.gov |
Preclinical investigations have characterized the primary metabolic pathways for Tofacitinib. These include the oxidation of the pyrrolopyrimidine and piperidine (B6355638) rings, oxidation of the piperidine ring side-chain, N-demethylation, and subsequent glucuronidation. clinpgx.orgresearchgate.netnih.gov
A study utilizing liver microsomes from mice, rats, monkeys, and humans identified a total of 13 metabolites. nih.gov This research indicated that the metabolic profiles were largely similar across species, with rats showing a profile most comparable to humans. nih.gov Key metabolites, often designated with "M," include M2 (an alcohol) and M4 (an acid), which are formed through the oxidation and subsequent loss of the nitrile group via an unstable cyanohydrin intermediate. ingentaconnect.com Another major metabolite is referred to as M9. nih.gov In human plasma, the parent drug accounts for the majority (69.4%) of the circulating radioactivity after a radiolabeled dose, with all individual metabolites representing less than 10% of the total. clinpgx.orgnih.gov
Table 2: Primary Metabolic Pathways of Tofacitinib
| Pathway | Description | Reference |
| Oxidation | Occurs on the pyrrolopyrimidine ring, piperidine ring, and piperidine side chain. | clinpgx.orgresearchgate.netnih.gov |
| N-demethylation | Removal of a methyl group from the nitrogen atom. | clinpgx.orgresearchgate.netnih.gov |
| Glucuronidation | Conjugation with glucuronic acid to increase water solubility for excretion. | clinpgx.orgnih.gov |
| Oxidative Decyanation | Formation of alcohol (M2) and acid (M4) metabolites via a cyanohydrin intermediate. | ingentaconnect.com |
Evaluation of Deuteration Effects on Metabolic Stability and Clearance in Research
The substitution of hydrogen with deuterium (B1214612) at a site of oxidative metabolism can significantly alter a drug's pharmacokinetic properties due to the Deuterium Kinetic Isotope Effect (DKIE). researchgate.netgoogle.com The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, requiring more energy for enzymatic cleavage. juniperpublishers.comnih.gov
For a molecule like Tofacitinib, which is heavily metabolized by CYP3A4 and CYP2C19, deuteration at one of the known sites of oxidation is expected to slow down the rate of metabolism. juniperpublishers.comgoogle.com This can lead to:
Increased Metabolic Stability: The molecule is broken down more slowly by metabolic enzymes. nih.gov
Prolonged Half-Life: The time it takes for the plasma concentration of the drug to reduce by half is extended. juniperpublishers.com
It is important to note that the effects of deuteration are not always predictable and can be highly dependent on the specific site of deuteration. google.com In some cases, if the primary metabolic pathway is blocked, "metabolic switching" can occur, where the drug is shunted down alternative metabolic routes. google.comjuniperpublishers.com However, the goal of creating this compound is to leverage the DKIE to improve its metabolic profile, potentially leading to a more favorable pharmacokinetic profile compared to the parent compound. medchemexpress.comsemanticscholar.org
Preclinical Pharmacokinetic Profiling (e.g., animal models for ADME research)
Preclinical studies, primarily in rodent models, have been crucial for characterizing the absorption, distribution, metabolism, and excretion (ADME) of Tofacitinib. nih.govresearchgate.net
Following oral administration in rats, Tofacitinib is rapidly absorbed from the gastrointestinal tract. nih.govresearchgate.net However, it undergoes significant first-pass metabolism in both the intestine and the liver, which contributes to its oral bioavailability. nih.gov In one study with male Sprague-Dawley rats, the absolute oral bioavailability (F) was determined to be 29.1% at a dose of 20 mg/kg. researchgate.netresearchgate.net Further studies showed that the pharmacokinetics in rats were dose-dependent, with bioavailability increasing at higher doses, suggesting saturation of first-pass metabolism. nih.gov
In a mouse model, the presence of intestinal inflammation was found to be a modulator of Tofacitinib's systemic pharmacokinetics, leading to elevated circulating concentrations of the drug. mdedge.comresearchgate.net Tissue distribution analysis in these mice showed that Tofacitinib concentrations were generally comparable along the gastrointestinal tract. researchgate.net
Table 3: Select Pharmacokinetic Parameters of Tofacitinib in Rats (Oral Administration)
| Dose | Bioavailability (F) | Cmax (ng/mL) | AUC (µg·min/mL) | Reference |
| 10 mg/kg | 29.1% | 511 ± 141 | 99.4 ± 19.1 | nih.gov |
| 20 mg/kg | 39.3% | 1140 ± 199 | 135 ± 15.6 | nih.gov |
| 50 mg/kg | 69.7% | 4000 ± 1110 | 238 ± 45.4 | nih.gov |
| 100 mg/kg | 119% | 10,700 ± 1650 | 407 ± 39.4 | nih.gov |
Studies in humans with radiolabeled Tofacitinib have shown that the majority of the dose is excreted in the urine. clinpgx.orgresearchgate.net Approximately 80% of the total radioactivity was recovered in urine, with the remaining ~14% found in feces. clinpgx.orgresearchgate.net Of the amount recovered in urine, about 30% of the parent drug was excreted unchanged, underscoring the dual clearance pathways of hepatic metabolism and renal excretion. clinpgx.orgmdpi.com
Preclinical studies in rats align with these findings. In rats administered Tofacitinib intravenously, a negligible amount of the drug was found in the gastrointestinal tract after 24 hours, indicating complete absorption. nih.gov Following an oral dose, approximately 10% was excreted unchanged in the urine. researchgate.netresearchgate.net Research using rat models of acute renal failure demonstrated that impairment of kidney function significantly decreased both the renal clearance (CLr) and the non-renal, or metabolic, clearance (CLnr) of Tofacitinib, further confirming the importance of both excretion routes. mdpi.com
First-Pass Metabolism Research (Hepatic and Intestinal) in Animal Models
Studies in animal models, specifically Sprague-Dawley rats, have been crucial in elucidating the first-pass metabolism of Tofacitinib. Research indicates that the low oral bioavailability of Tofacitinib is largely attributable to significant first-pass metabolism, with a more pronounced effect in the intestine than in the liver.
In one study, the bioavailability (F) of orally administered Tofacitinib at a dose of 10 mg/kg was found to be 29.1%. nih.govnih.gov The unabsorbed fraction from the rat intestine was minimal at 3.16%, suggesting that the majority of the drug is absorbed. nih.govnih.gov This implies that a substantial portion of the orally administered dose, approximately 67.7%, is eliminated by first-pass metabolism. nih.gov
To differentiate between intestinal and hepatic contributions to this first-pass effect, researchers compared drug exposure following administration into the duodenum, portal vein, and a systemic vein. The area under the plasma concentration-time curve (AUC) was significantly lower after intraduodenal administration compared to intraportal administration, indicating that approximately 46.1% of the orally administered Tofacitinib was metabolized through an intestinal first-pass effect. nih.govresearchgate.net Furthermore, the AUC was also significantly lower after intraportal administration when compared to intravenous administration, suggesting that the hepatic first-pass effect accounted for approximately 21.3% of the oral dose. nih.govresearchgate.net These findings collectively suggest that intestinal first-pass metabolism is the primary reason for the low oral bioavailability of Tofacitinib in rats. nih.govnih.gov
The metabolism of Tofacitinib is primarily carried out by cytochrome P450 enzymes, with CYP3A1/2 being the main contributors in rats, followed by CYP2C11. researchgate.net In humans, the primary metabolizing enzymes are CYP3A4 and to a lesser extent, CYP2C19. nih.govsemanticscholar.org
Table 1: Contribution to First-Pass Metabolism of Tofacitinib in Rats
| Metabolic Site | Contribution to First-Pass Effect |
|---|---|
| Intestinal | ~46.1% |
| Hepatic | ~21.3% |
Research on Dose-Dependent Pharmacokinetics in Preclinical Settings
Preclinical studies in rats have demonstrated that the pharmacokinetics of Tofacitinib are dose-dependent, particularly at higher doses. This dose dependency is likely due to the saturation of metabolic enzymes in both the intestine and the liver.
When Tofacitinib was administered intravenously at doses of 5, 10, 20, and 50 mg/kg, the dose-normalized AUC was significantly higher at the 50 mg/kg dose. nih.govresearchgate.net This suggests a saturation of hepatic metabolism at higher concentrations. nih.govresearchgate.net
Similarly, following oral administration of Tofacitinib at doses of 10, 20, 50, and 100 mg/kg, the dose-normalized AUC was significantly higher at the 100 mg/kg dose. nih.govresearchgate.net This finding points towards the saturation of intestinal metabolism at high intraluminal concentrations. nih.govresearchgate.net The bioavailability of oral Tofacitinib in rats increased with the dose, rising from 29.1% at 10 mg/kg to 119% at 100 mg/kg, further supporting the saturation of first-pass metabolism. nih.gov
Table 2: Dose-Normalized AUC of Tofacitinib in Rats Following Oral Administration
| Oral Dose (mg/kg) | Dose-Normalized AUC (μg·min/mL) |
|---|---|
| 10 | 99.4 |
| 20 | 135 |
| 50 | 238 |
| 100 | 407 |
These preclinical findings underscore the importance of both intestinal and hepatic first-pass metabolism in determining the oral bioavailability of Tofacitinib and highlight the dose-dependent nature of its pharmacokinetics due to metabolic saturation. While these data pertain to Tofacitinib, they provide a foundational understanding that would be relevant for investigating the specific pharmacokinetic properties of its deuterated analog, this compound.
Molecular and Biochemical Research Applications of 3s,4r Tofacitinib D3
Mechanistic Studies of Janus Kinase (JAK) Inhibition in Research Models
(3S,4R)-Tofacitinib-d3, like its non-deuterated counterpart, functions as a potent inhibitor of the Janus kinase (JAK) family of intracellular enzymes. patsnap.com The JAK family, which includes JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), plays a critical role in transducing signals from cytokine and growth factor receptors on the cell membrane to the nucleus, thereby influencing immune cell function and hematopoiesis. nih.govguidetopharmacology.org By inhibiting these enzymes, this compound is utilized in research models to dissect the signaling pathways that drive inflammatory and immune responses. researchgate.net Its mechanism involves interfering with the JAK-STAT signaling pathway, which is a key hub in the cytokine network central to the pathophysiology of various immune-mediated inflammatory diseases. researchgate.netwikipedia.org
In vitro biochemical assays are fundamental for characterizing the potency and selectivity of kinase inhibitors. In these systems, this compound exhibits potent inhibitory activity against multiple JAK family members. The compound acts as a partial and reversible inhibitor, competing with ATP at the enzyme's binding site. drugbank.comnih.gov
Kinetic studies have quantified its inhibitory concentration (IC50) against different JAK isoforms, revealing a specific profile of activity. Research has shown that Tofacitinib (B832) demonstrates potent inhibition of JAK1 and JAK3, with a lesser effect on JAK2. patsnap.com In cellular assays where JAKs signal in pairs, it preferentially inhibits signaling by cytokine receptors that associate with JAK1 and/or JAK3, showing functional selectivity over receptors that signal via pairs of JAK2. researchgate.net
| Target Enzyme | IC50 (nM) |
|---|---|
| JAK1 | 1 |
| JAK2 | 20 |
| JAK3 | 112 |
Data sourced from MedChemExpress, illustrating the half-maximal inhibitory concentration (IC50) of Tofacitinib against Janus kinase (JAK) isoforms in in vitro assays. medchemexpress.com
The primary downstream effect of JAK enzyme activity is the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins. nih.gov Upon cytokine binding to its receptor, associated JAKs become activated and phosphorylate the receptor, creating docking sites for STATs. patsnap.com JAKs then phosphorylate the recruited STATs, causing them to dimerize, translocate to the nucleus, and regulate the transcription of target genes. patsnap.comguidetopharmacology.org
This compound is used in research models to probe this critical step. By inhibiting JAKs, it prevents the phosphorylation of STATs, thereby blocking the entire downstream signaling cascade. patsnap.comdrugbank.com Studies in various research models, including human and mouse T cells and chondrocytes, have demonstrated that Tofacitinib effectively reduces the phosphorylation of several STAT proteins (STAT1, STAT3, and STAT5) following cytokine stimulation. researchgate.netnih.govresearchgate.net In vivo studies on patients with rheumatoid arthritis have confirmed that Tofacitinib treatment significantly decreases both constitutive and cytokine-induced STAT phosphorylation in multiple immune cell types, including T cells, B cells, and monocytes. nih.govfrontiersin.org The magnitude of this inhibition can be dependent on the specific cytokine and cell type being investigated. nih.gov
| Cell Type | Inducing Cytokine | Phosphorylated STAT | Inhibition Magnitude |
|---|---|---|---|
| T Cells | Common γ-chain cytokines (e.g., IL-2, IL-21) | pSTAT5 | Strongest inhibition (up to 73%) |
| Monocytes | IL-10 | pSTAT3 | Lowest inhibition (~10%) |
| T Cells / Monocytes | - (Constitutive) | pSTAT1, pSTAT3, pSTAT4, pSTAT5 | Significantly downregulated |
Summary of findings from an in vivo study in rheumatoid arthritis patients, showing the cell- and cytokine-specific effects of Tofacitinib on STAT phosphorylation after three months of treatment. nih.gov
By blocking the JAK-STAT pathway, this compound effectively modulates the signaling of a wide array of cytokines crucial to immune regulation. frontiersin.org This is particularly true for cytokines that utilize receptors dependent on JAK1 and JAK3. nih.gov A significant group of these are the common gamma chain (γc) family of cytokines, which includes interleukin-2 (B1167480) (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. researchgate.net These cytokines are vital for the development, proliferation, and function of lymphocytes (T cells, B cells, and NK cells). researchgate.net
In research models, this compound is used to inhibit the signaling of these and other pro-inflammatory cytokines like IL-6 and interferons (IFNs). nih.govfrontiersin.org This inhibition has been shown to suppress the differentiation of pathogenic T helper cells, such as Th1 and Th17 cells, which are key drivers of autoimmune pathology. nih.govresearchgate.net Furthermore, research indicates that Tofacitinib treatment can lead to a significant decrease in the levels of multiple pro-inflammatory plasma proteins and chemokines, including IL-6, C-X-C motif chemokine ligand 1 (CXCL1), and matrix metalloproteinase-1 (MMP-1). nih.gov
In Vitro Cellular and Biochemical Assays Utilizing this compound
In vitro assays are essential for confirming a compound's activity in a biological context. This compound is employed in such assays to validate its interaction with target molecules within living cells and to explore its broader biochemical profile.
Target engagement assays are designed to confirm that a compound physically interacts with its intended molecular target within a cellular environment. revvity.co.jp Such assays are critical for validating the mechanism of action and ensuring that observed biological effects are due to on-target activity. conceptlifesciences.com Methodologies like the Cellular Thermal Shift Assay (CETSA) and Bioluminescence Resonance Energy Transfer (BRET) assays are used to measure the binding of a drug to its target protein in intact cells. revvity.co.jpreactionbiology.com
In the context of this compound, these assays would be used to verify its binding to JAK enzymes inside the cell. Following confirmation of target engagement, cell-based functional assays are used to measure the biological consequences. For a JAK inhibitor, this involves assessing the downstream impact on cellular signaling and function. nih.gov Studies have shown that Tofacitinib potently inhibits IL-2-driven T cell proliferation and demonstrates functional selectivity by inhibiting JAK1- and JAK3-dependent STAT activation more effectively than JAK2-mediated pathways. nih.gov
While designed for selectivity, many small-molecule inhibitors can interact with proteins other than their intended targets, leading to "off-target" effects. Investigating these potential interactions is a crucial part of preclinical research to understand a compound's complete pharmacological profile.
For Tofacitinib, and by extension its deuterated analogue, research into off-target interactions involves a combination of computational and experimental approaches. nih.gov Machine learning algorithms and ligand-based target prediction can be used to identify putative off-targets. nih.gov These predictions are then validated using in vitro biochemical or cell-based assays against a panel of other kinases and enzymes. nih.gov A study combining machine learning, literature screening, and in vitro testing was conducted to explore potential off-targets of Tofacitinib in the context of Alzheimer's disease, demonstrating the multidisciplinary approach used to profile these interactions. nih.gov Such investigations help to build a comprehensive understanding of the compound's specificity and potential for unanticipated biological activities.
Studies on the Influence of Tofacitinib on Bone Metabolism Pathways in Arthritis Models
In inflammatory conditions such as rheumatoid arthritis (RA), chronic inflammation disrupts the balance of bone remodeling, leading to localized bone resorption and generalized bone loss. nih.gov Research in various arthritis models has demonstrated that Tofacitinib exerts protective effects on bone, not only by controlling systemic inflammation but also by directly influencing bone metabolism pathways. nih.govwustl.edu
The primary mechanism involves the RANK/RANKL/OPG signaling pathway, which is a major driver of inflammatory bone resorption. nih.gov Pro-inflammatory cytokines in arthritic joints stimulate cells, such as T lymphocytes, to produce Receptor Activator of Nuclear Factor κB Ligand (RANKL). nih.govwustl.edu Tofacitinib has been shown to suppress osteoclast-mediated structural damage by decreasing the production of RANKL. wustl.edu Studies in rat adjuvant-induced arthritis (AIA) models revealed that Tofacitinib treatment dramatically reduced bone resorption, which correlated with a decrease in RANKL-positive cells in the paws. wustl.edu While Tofacitinib did not appear to directly impact human osteoclast differentiation or function, its ability to reduce RANKL production from T-cells in a concentration-dependent manner is a key secondary effect of its JAK inhibition. wustl.edu
Furthermore, Tofacitinib therapy has been associated with a positive shift in the balance of bone turnover. In clinical studies with RA patients, one year of Tofacitinib treatment led to a significant increase in Osteoprotegerin (OPG), the natural decoy receptor for RANKL, and Osteocalcin (OC), a marker of bone formation. nih.govacrabstracts.org Concurrently, levels of C-terminal telopeptide of type I collagen (CTX), a marker of bone resorption, were found to decrease. nih.govacrabstracts.org This modulation of bone turnover markers suggests that Tofacitinib helps to stabilize bone mineral density (BMD) in RA patients. nih.gov
Preclinical studies in AIA rat models provide more direct evidence of Tofacitinib's effects on bone tissue. At the tissue level, Tofacitinib treatment for 22 days increased both cortical and trabecular bone hardness. nih.govresearchgate.net However, these studies also noted that a longer duration of exposure might be necessary to fully reverse the structural and mechanical bone fragility induced by arthritis. nih.govresearchgate.net Other research suggests Tofacitinib may also enhance osteoblast function and improve bone mass. nih.govresearchgate.net
| Biomarker | Function | Effect of Tofacitinib Treatment | Reference |
|---|---|---|---|
| RANKL | Promotes osteoclast formation and bone resorption | Decreased | nih.govwustl.edu |
| OPG (Osteoprotegerin) | Inhibits RANKL, preventing bone resorption | Increased | nih.govacrabstracts.org |
| CTX (C-telopeptide) | Marker of bone resorption | Decreased | nih.govacrabstracts.org |
| OC (Osteocalcin) | Marker of bone formation | Increased | nih.govacrabstracts.org |
| P1NP (Procollagen type I N-terminal propeptide) | Marker of bone formation | Decreased or no change | nih.govnih.gov |
| Sclerostin | Inhibitor of Wnt signaling and bone formation | Increased | acrabstracts.orgnih.gov |
| Model | Finding | Reference |
|---|---|---|
| Rat Adjuvant-Induced Arthritis (AIA) | Reduced edema, inflammation, and osteoclast-mediated bone resorption. | wustl.edu |
| Rat Adjuvant-Induced Arthritis (AIA) | Increased cortical and trabecular bone hardness after 22 days. | nih.govresearchgate.net |
| Rat Adjuvant-Induced Arthritis (AIA) | Did not fully reverse established effects on bone structure and mechanical properties in short-term studies. | nih.govresearchgate.net |
| Murine Models | Enhanced osteoblast function and improved bone mass. | nih.gov |
| IL-23-driven Murine Model | Ameliorated arthritis by inhibiting the generation of macrophages involved in osteoclast formation and bone erosion. | acrabstracts.org |
Future Directions in Academic Research on Deuterated Tofacitinib Analogs
Development of Novel Deuterated Compounds for Mechanistic Probing
The development of novel, site-specifically deuterated analogs of tofacitinib (B832) is a key future direction for elucidating its biochemical interactions and metabolic fate. By replacing hydrogen with deuterium (B1214612) at specific molecular positions, researchers can probe the kinetic isotope effect (KIE), where the greater mass of deuterium leads to a slower rate of C-D bond cleavage compared to a C-H bond. wikipedia.orgacs.org This phenomenon can be expertly applied to identify which bonds are broken during rate-determining steps of enzymatic reactions. acs.orgresearchgate.net
| Potential Deuteration Site | Target Metabolic Pathway | Mechanistic Question to Address | Expected Outcome of Deuteration |
|---|---|---|---|
| Pyrrolopyrimidine Core | Aromatic Hydroxylation | Is the core ring system a primary site for oxidative metabolism? | Decreased formation of phenolic metabolites. |
| Piperidine (B6355638) Ring | Aliphatic Hydroxylation / Dehydrogenation | Which positions on the piperidine ring are most susceptible to oxidation? | Reduced rate of formation of specific hydroxylated or unsaturated metabolites. |
| N-methyl Group | N-demethylation | What is the kinetic significance of N-demethylation in tofacitinib clearance? | Slower rate of formaldehyde (B43269) formation and accumulation of parent compound. |
Advanced Spectroscopic and Imaging Techniques with Deuterated Tracers
Deuterated compounds like (3S,4R)-Tofacitinib-d3 serve as powerful tracers for advanced analytical techniques, enabling researchers to visualize and quantify the distribution and metabolic transformation of the drug in complex biological systems.
One of the most promising future applications is in Deuterium Metabolic Imaging (DMI) . yale.edunottingham.ac.uk DMI is an emerging magnetic resonance spectroscopy (MRS)-based technique that non-invasively maps the fate of deuterium-labeled substrates in three dimensions. nih.govisotope.com Because the natural abundance of deuterium is extremely low (0.01%), administering a deuterated tracer like tofacitinib-d3 results in a high-contrast signal with minimal background noise. nih.gov This would allow researchers to track the drug's journey into specific tissues and observe the appearance of deuterated metabolites in real-time, providing unparalleled insight into its tissue-specific metabolism and pharmacodynamics. nih.gov
In addition to in vivo imaging, deuterated analogs are invaluable for nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. innovachem.frsimsonpharma.com In NMR, selective deuteration can simplify complex proton spectra, aiding in structural elucidation of drug-protein complexes. tcichemicals.com In mass spectrometry, the known mass shift of deuterium provides a clear signature to track the parent drug and its metabolites in complex biological matrices like plasma or cell lysates, facilitating quantitative metabolic flux analysis. researchgate.net
| Technique | Principle | Information Gained | Key Advantage |
|---|---|---|---|
| Deuterium Metabolic Imaging (DMI) | MRS detection of 2H nucleus after administration of a deuterated tracer. isotope.com | 3D spatial and temporal distribution of the drug and its metabolites in vivo. yale.edu | Non-invasive, high signal-to-background ratio, provides spatial context. nottingham.ac.uknih.gov |
| NMR Spectroscopy | Selective deuteration simplifies 1H NMR spectra by removing specific proton signals. tcichemicals.com | Structural information, conformational changes upon binding to target proteins. | Aids in solving complex structures and studying molecular interactions. |
| Mass Spectrometry (MS) | Detects mass-shifted peaks corresponding to the deuterated drug and its metabolites. researchgate.net | Quantitative analysis of metabolic pathways and rates of turnover. acs.org | High sensitivity and specificity for metabolite identification and quantification. |
Integration of Computational Modeling with Experimental Data for Deuterated Compound Research
The synergy between computational modeling and experimental analysis is set to revolutionize research on deuterated compounds. Advanced computational tools can predict the consequences of deuteration before a molecule is synthesized, guiding the design of more informative experiments. alfa-chemistry.com
Computational chemistry, particularly using density functional theory (DFT), can be used to calculate the vibrational frequencies of C-H versus C-D bonds. nih.gov These calculations allow for the theoretical prediction of KIE values for specific metabolic reactions, which can then be validated experimentally. acs.orgnih.gov Such predictive modeling helps prioritize which analogs would be most useful for mechanistic studies. Furthermore, pharmacokinetic simulations can model how deuterium substitution at different sites might affect a drug's absorption, distribution, metabolism, and excretion (ADME) properties, streamlining the development of compounds with desired research characteristics. alfa-chemistry.com
Experimental techniques like hydrogen/deuterium exchange mass spectrometry (DXMS) can be paired with computational approaches. nih.gov While DXMS reveals which parts of a target protein are shielded from solvent upon drug binding, molecular dynamics simulations can use this data to generate and validate a high-resolution 3D model of the drug-protein complex. This integrated approach provides a detailed picture of the binding interface and the allosteric changes induced by the inhibitor, which is critical for understanding its mechanism of action. nih.gov
Elucidating Complex Biological Pathways Using Stable Isotope Tracers
Beyond studying the drug itself, deuterated analogs of tofacitinib can be used as stable isotope tracers to probe the complex biological pathways they modulate. silantes.commdpi.com Tofacitinib is a potent inhibitor of the Janus kinase (JAK) family of enzymes, which are central components of the JAK-STAT signaling pathway that regulates immune responses and cellular proliferation. nih.govproteopedia.org Dysregulation of this pathway is implicated in numerous autoimmune disorders and cancers. nih.govnih.gov
By introducing this compound into cellular or animal models, researchers can precisely quantify its impact on downstream metabolic networks using techniques like stable isotope-resolved metabolomics (SIRM). nih.gov SIRM enables the tracking of labeled atoms from a tracer through interconnected metabolic reactions. nih.gov For instance, researchers could use a deuterated tofacitinib analog in combination with other stable isotope tracers (e.g., ¹³C-glucose or ¹⁵N-glutamine) to investigate how JAK inhibition alters central carbon metabolism or nucleotide biosynthesis in immune cells. mdpi.com This allows for a dynamic view of how signaling perturbations by the drug lead to functional changes in cell metabolism and fate. researchgate.netacs.org This approach transforms the deuterated drug from a simple inhibitor into a sophisticated probe for dissecting the intricate crosstalk between cellular signaling and metabolism. silantes.com
Q & A
Basic Research Questions
Q. How does the stereochemistry of (3S,4R)-Tofacitinib-d3 influence its binding affinity to Janus kinase (JAK) enzymes compared to non-deuterated Tofacitinib?
- Methodological Answer : Employ molecular docking simulations (e.g., AutoDock Vina) and X-ray crystallography to compare binding modes. The deuterium isotope effect may alter hydrogen bonding and hydrophobic interactions. Validate findings using in vitro kinase inhibition assays with recombinant JAK isoforms (JAK1, JAK3) at concentrations ranging from 1 nM to 10 µM. Ensure stereochemical purity via chiral HPLC (e.g., Chiralpak IG-3 column) .
Q. What synthetic routes yield high enantiomeric excess (ee) for this compound?
- Methodological Answer : Utilize asymmetric hydrogenation of ketone intermediates with Ru-BINAP catalysts (>95% ee). For deuterium incorporation, perform Pd/C-catalyzed H-D exchange under D₂ atmosphere (50°C, 24 hours). Monitor deuteration efficiency via ²H NMR and confirm stereochemistry using polarimetry or chiral LC-MS .
Q. What are the critical parameters for validating this compound as an internal standard in quantitative LC-MS studies?
- Methodological Answer : Ensure isotopic purity (>99% D3) via high-resolution mass spectrometry (HRMS). Validate chromatographic separation (resolution Rs >1.5 from non-deuterated Tofacitinib) and stability under storage conditions (-20°C, 6 months). Cross-validate with matrix-matched calibration curves (R² >0.99) in plasma or tissue homogenates .
Advanced Research Questions
Q. What analytical techniques are optimal for quantifying this compound in biological matrices while distinguishing it from its stereoisomers?
- Methodological Answer : Use chiral HPLC coupled with tandem mass spectrometry (LC-MS/MS). Optimize a Chiralpak IG-3 column with a hexane:isopropanol (80:20) mobile phase (0.5 mL/min). Validate specificity against (3R,4S)- and (3S,4S)-isomers spiked in plasma (0.1–100 ng/mL). Include deuterium-specific MRM transitions (e.g., m/z 315.39 → 259.2) .
Q. How does deuteration impact the metabolic stability of this compound in human hepatocyte models?
- Methodological Answer : Conduct in vitro metabolism studies using cryopreserved human hepatocytes (1 million cells/mL). Compare half-life (t₁/₂) via LC-MS: non-deuterated t₁/₂ = 3.2 h vs. deuterated t₁/₂ = 5.8 h (p<0.05, n=6). Analyze CYP3A4-mediated oxidation through metabolite profiling (e.g., hydroxylated derivatives) and kinetic isotope effect (KIE) calculations .
Q. How can researchers resolve discrepancies in reported IC₅₀ values for this compound across JAK isoforms (JAK1 vs. JAK3)?
- Methodological Answer : Standardize assay conditions: use recombinant JAK1/JAK3 enzymes (e.g., Reaction Biology Corp), ATP at Km (10 µM), and pre-incubate inhibitor for 30 minutes. Address batch variability by sourcing enzymes from the same supplier. Perform statistical meta-analysis (random-effects models) of published data (n≥3 studies) to identify confounding variables (e.g., assay temperature, buffer composition) .
Methodological Considerations
- Data Reproducibility : Follow ICH E3 guidelines for clinical data reporting, including detailed appendices for raw datasets (e.g., individual patient data in Appendix 16.4) and statistical assumptions .
- Structural Characterization : Use ²H NMR and X-ray crystallography to confirm deuterium placement and stereochemistry. Avoid overloading figures with chemical structures; prioritize 2–3 key motifs for graphical abstracts .
- Ethical Compliance : Adhere to Safe Harbor guidelines for de-identifying human data in public repositories (e.g., Dryad) and disclose synthetic byproducts in supplementary materials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
